molecular formula C7H8O6 B1238351 (2E)-but-2-ene-1,2,3-tricarboxylic acid

(2E)-but-2-ene-1,2,3-tricarboxylic acid

Cat. No.: B1238351
M. Wt: 188.13 g/mol
InChI Key: NUZLRKBHOBPTQV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-but-2-ene-1,2,3-tricarboxylic acid is a tricarboxylic acid compound consisting of but-2-ene having carboxy substituents at the 1-, 2- and 3-positions. It is a conjugate acid of a (2E)-but-2-ene-1,2,3-tricarboxylate.

Scientific Research Applications

Catalysis and Reaction Mechanisms

(2E)-but-2-ene-1,2,3-tricarboxylic acid has been studied in various catalytic processes and reaction mechanisms. For instance, research conducted by Farcasiu (1994) explored the catalyzed reaction of but-1-ene, which is closely related to this compound, highlighting its role in reaction pathways involving internal return and elimination processes in certain cation-anion pairs (Farcasiu, 1994).

Green Chemistry and Synthesis

The compound's application extends to green chemistry, as demonstrated in the work by Ghorbani‐Choghamarani and Akbaripanah (2012), where a derivative of this compound was used as a catalyst for the formylation of alcohols and amines, showcasing its utility in environmentally friendly synthesis processes (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Organometallic Chemistry

In organometallic chemistry, Steinborn et al. (1996) investigated reactions involving complexes of this compound, contributing to the understanding of metal-ligand interactions and the formation of platina-β-diketones (Steinborn et al., 1996).

Enzymatic Reactions and Kinetics

The compound has been a focus in studies related to enzymatic reactions and kinetics. For example, Nechab et al. (2007) explored the enzymatic kinetic resolution of primary amines, where derivatives of this compound played a crucial role in the reaction process (Nechab et al., 2007).

Supramolecular and Crystal Chemistry

In the field of supramolecular and crystal chemistry, Zhu and Zheng (2011) described the crystal structure of 3-butene-1,2,3-tricarboxylic acid, a close relative of the compound , demonstrating its ability to form hydrogen-bonded networks with specific topologies, which is significant for understanding molecular assembly and design (Zhu & Zheng, 2011).

Properties

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

(E)-but-2-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b4-3+

InChI Key

NUZLRKBHOBPTQV-ONEGZZNKSA-N

Isomeric SMILES

C/C(=C(/CC(=O)O)\C(=O)O)/C(=O)O

SMILES

CC(=C(CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC(=C(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-but-2-ene-1,2,3-tricarboxylic acid
Reactant of Route 2
(2E)-but-2-ene-1,2,3-tricarboxylic acid
Reactant of Route 3
(2E)-but-2-ene-1,2,3-tricarboxylic acid
Reactant of Route 4
(2E)-but-2-ene-1,2,3-tricarboxylic acid
Reactant of Route 5
(2E)-but-2-ene-1,2,3-tricarboxylic acid
Reactant of Route 6
(2E)-but-2-ene-1,2,3-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.